molecular formula C19H26O5 B13063450 2,2'-(2-Oxopropane-1,1-diyl)bis(3-hydroxy-5,5-dimethylcyclohex-2-enone)

2,2'-(2-Oxopropane-1,1-diyl)bis(3-hydroxy-5,5-dimethylcyclohex-2-enone)

Cat. No.: B13063450
M. Wt: 334.4 g/mol
InChI Key: STQSJWJNFLBRFK-UHFFFAOYSA-N
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Description

2,2’-(2-Oxopropane-1,1-diyl)bis(3-hydroxy-5,5-dimethylcyclohex-2-enone) is a complex organic compound known for its unique structure and diverse applications in various fields of science. This compound features a central oxopropane unit flanked by two hydroxy-dimethylcyclohexenone groups, making it a valuable subject of study in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(2-Oxopropane-1,1-diyl)bis(3-hydroxy-5,5-dimethylcyclohex-2-enone) typically involves the reaction of 3-hydroxy-5,5-dimethylcyclohex-2-enone with an appropriate oxopropane derivative under acidic conditions. One common method includes the use of trifluoroacetic acid in a toluene medium, which promotes the intramolecular cyclization of the intermediate compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2’-(2-Oxopropane-1,1-diyl)bis(3-hydroxy-5,5-dimethylcyclohex-2-enone) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diketones.

    Reduction: Reduction reactions can convert the compound into alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce alcohol derivatives.

Scientific Research Applications

2,2’-(2-Oxopropane-1,1-diyl)bis(3-hydroxy-5,5-dimethylcyclohex-2-enone) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,2’-(2-Oxopropane-1,1-diyl)bis(3-hydroxy-5,5-dimethylcyclohex-2-enone) exerts its effects involves interactions with various molecular targets. The compound can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, influencing their activity and function. These interactions are crucial for its applications in biology and medicine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-(2-Oxopropane-1,1-diyl)bis(3-hydroxy-5,5-dimethylcyclohex-2-enone) is unique due to its specific arrangement of functional groups and the resulting chemical properties. Its ability to undergo a variety of chemical reactions and form stable complexes with biological molecules sets it apart from similar compounds.

Properties

Molecular Formula

C19H26O5

Molecular Weight

334.4 g/mol

IUPAC Name

3-hydroxy-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-2-oxopropyl]-5,5-dimethylcyclohex-2-en-1-one

InChI

InChI=1S/C19H26O5/c1-10(20)15(16-11(21)6-18(2,3)7-12(16)22)17-13(23)8-19(4,5)9-14(17)24/h15,21,23H,6-9H2,1-5H3

InChI Key

STQSJWJNFLBRFK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(CC(CC1=O)(C)C)O)C2=C(CC(CC2=O)(C)C)O

Origin of Product

United States

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